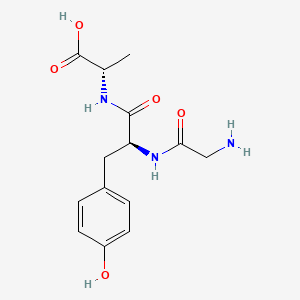

Glycyl-tyrosyl-alanine

Description

Significance of Tripeptides as Fundamental Biological and Chemical Entities

Tripeptides, which consist of three amino acids linked by two peptide bonds, are crucial players in a vast array of biological processes. numberanalytics.combachem.comwikipedia.org They can function as signaling molecules, hormones, and modulators of protein structure and stability. numberanalytics.com Their relatively small size allows them to interact with specific cellular targets, such as receptors and enzymes, thereby influencing physiological responses. numberanalytics.com The sequence and composition of the constituent amino acids define the tripeptide's unique three-dimensional structure, which in turn dictates its biological function. numberanalytics.com Beyond their natural roles, tripeptides serve as essential building blocks in understanding the more complex structures of proteins and are foundational subjects in the development of new therapeutic agents. nih.gov

Rationale for Focused Academic Inquiry into Glycyl-tyrosyl-alanine

The specific academic interest in this compound stems from several of its distinct characteristics. Notably, the compound is known to exhibit photooxidative behavior, making it a useful model for studying the effects of light and oxygen on peptides. targetmol.commybiosource.com This property is particularly relevant for understanding oxidative damage in biological systems. Furthermore, detailed structural analysis, including its crystal structure, has been a subject of investigation, providing insights into peptide conformation. mybiosource.com As a defined chemical entity, it is also employed in a variety of peptide-related studies. chemicalbook.com

Overview of Current Research Trajectories in Peptide Science

Peptide science is a rapidly advancing field with several key research trajectories. iscientific.orgpsychiatryonline.org A major trend involves the use of high-throughput screening techniques, like phage display and combinatorial chemistry, to identify novel peptide candidates for therapeutic applications. iscientific.org To overcome the inherent instability of natural peptides, researchers are increasingly focused on chemical modifications, such as cyclization and the incorporation of unnatural amino acids, to enhance their half-life and bioavailability. iscientific.orgtandfonline.com Innovative drug delivery systems, including nanoparticles and peptide conjugates, are being developed to improve the targeted delivery and efficacy of peptide-based drugs. iscientific.org Moreover, the application of artificial intelligence and machine learning is emerging as a powerful tool for predicting peptide-protein interactions and optimizing peptide design for a new generation of therapeutics. iscientific.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

112898-27-8 |

|---|---|

Molecular Formula |

C14H19N3O5 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H19N3O5/c1-8(14(21)22)16-13(20)11(17-12(19)7-15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,20)(H,17,19)(H,21,22)/t8-,11-/m0/s1 |

InChI Key |

UIQGJYUEQDOODF-KWQFWETISA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C[NH3+] |

Canonical SMILES |

CC(C(=O)[O-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C[NH3+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GYA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gly-tyr-ala; Glycyl-tyrosyl-alanine; |

Origin of Product |

United States |

Synthetic Strategies and Advanced Derivatization of Glycyl Tyrosyl Alanine

Advanced Methodologies for Glycyl-tyrosyl-alanine Synthesis

The synthesis of this compound can be achieved through several advanced methods, each with its own advantages and limitations. These include solid-phase peptide synthesis (SPPS), solution-phase synthesis, and enzymatic approaches.

Optimizing Solid-Phase Peptide Synthesis Protocols for Tripeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. youtube.comacs.org The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. pacific.edu This method simplifies the purification process as excess reagents and byproducts can be washed away after each coupling and deprotection step. pacific.edu

For the synthesis of a tripeptide like this compound, the process typically begins with the attachment of the C-terminal amino acid, alanine (B10760859), to the resin. youtube.compacific.edu The synthesis then proceeds by deprotecting the N-terminus of the attached alanine and coupling the next amino acid, tyrosine, using a coupling agent. This cycle of deprotection and coupling is repeated for glycine (B1666218) to complete the tripeptide sequence. youtube.com

Key to the success of SPPS is the choice of protecting groups for the amino acid functional groups not involved in peptide bond formation. The most common strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches. youtube.com The selection of the resin, linker, and cleavage cocktail is also critical for achieving high purity and yield of the final peptide. pacific.edu For instance, the use of a Rink amide resin allows for the synthesis of a C-terminally amidated peptide, while a Wang or 2-chlorotrityl chloride resin yields a C-terminal carboxylic acid upon cleavage. pacific.edu

Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis process by increasing the rate of both coupling and deprotection reactions. acs.org This can significantly reduce the time required for the synthesis of tripeptides and longer peptide sequences.

Table 1: Comparison of Solid-Phase Peptide Synthesis (SPPS) Protocols

| Parameter | Boc Chemistry | Fmoc Chemistry |

|---|---|---|

| N-α-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Strong acid (e.g., TFA) | Weak base (e.g., Piperidine) |

| Side-Chain Protection | Acid-labile groups | Acid-labile groups |

| Cleavage from Resin | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Advantages | Robust, less prone to aggregation | Milder deprotection conditions, orthogonal protection schemes |

| Disadvantages | Harsh cleavage conditions | Piperidine can cause side reactions |

Exploration of Solution-Phase Synthetic Routes and Reaction Mechanisms

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it offers advantages for large-scale synthesis and for the preparation of certain complex or modified peptides. youtube.com

In a typical solution-phase synthesis of this compound, the amino acids are coupled sequentially, starting from either the N-terminus or the C-terminus. This involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. nih.gov To prevent unwanted side reactions, the amino and carboxyl groups not participating in the peptide bond formation, as well as the reactive side chain of tyrosine, must be protected. youtube.comnih.gov

A variety of coupling reagents can be employed to facilitate the formation of the peptide bond, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and carbonyldiimidazole. youtube.comchemicalbook.com The reaction mechanism generally involves the formation of a highly reactive intermediate, such as an O-acylisourea or an acyl-imidazolide, which is then attacked by the nucleophilic amino group of the incoming amino acid. youtube.com

One of the main challenges in solution-phase synthesis is the potential for racemization, particularly during the activation of the carboxyl group. The choice of coupling reagents, solvents, and reaction conditions plays a crucial role in minimizing this side reaction.

Enzymatic Synthesis and Biocatalytic Approaches in Tripeptide Formation

Enzymatic synthesis offers a green and highly specific alternative to chemical peptide synthesis. frontiersin.org Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions to catalyze their formation. This approach offers several advantages, including high stereoselectivity, the absence of side-chain protection for most amino acids, and mild reaction conditions. researchgate.net

For the synthesis of this compound, a specific protease could be used to couple the amino acids in a stepwise or convergent manner. For example, an enzyme could catalyze the formation of a dipeptide (e.g., Tyrosyl-alanine), which is then coupled to glycine in a subsequent enzymatic step. The choice of enzyme is critical and depends on its substrate specificity.

Another biocatalytic approach involves the use of whole-cell systems. frontiersin.org This can involve genetically engineered microorganisms that overproduce the desired peptide. While this method holds promise for the large-scale production of specific peptides, it requires significant initial investment in strain development and optimization.

Selective Derivatization Techniques for Functionalizing this compound

The functionalization of this compound through selective derivatization can enhance its properties or introduce new functionalities for specific applications.

Site-Specific Chemical Modifications

Site-specific chemical modification allows for the precise alteration of a peptide at a defined position. niscpr.res.in In this compound, the primary sites for modification are the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of the tyrosine side chain.

The N-terminus can be modified through acylation, alkylation, or pegylation. The C-terminus can be converted to an amide, ester, or other functional groups. The tyrosine side chain is a particularly versatile handle for modification. Its phenolic hydroxyl group can be targeted for reactions such as phosphorylation, sulfation, or attachment of reporter molecules like fluorophores or biotin. acs.org

Bioorthogonal chemistry provides a powerful toolkit for site-specific modifications. niscpr.res.in This involves the introduction of a non-native functional group, such as an azide (B81097) or an alkyne, into the peptide, which can then be selectively reacted with a probe or another molecule containing a complementary functional group. acs.org

Rational Design of Backbone and Side-Chain Engineering for Advanced Constructs

Rational design involves the deliberate modification of a peptide's backbone or side chains to achieve a desired structure or function. nih.govnih.gov This approach is often guided by computational modeling and a deep understanding of peptide structure-activity relationships. frontiersin.orgacs.org

Backbone modifications can alter the peptide's conformation, stability, and susceptibility to enzymatic degradation. rsc.org For example, the introduction of a non-natural amino acid or the modification of a peptide bond can induce a specific secondary structure, such as a turn or a helix. nih.govrsc.org

The rational design of peptide-based constructs can lead to the development of novel materials, therapeutics, and research tools. nih.govlatentlabs.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycine |

| Tyrosine |

| Alanine |

| tert-Butyloxycarbonyl (Boc) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Dicyclohexylcarbodiimide (DCC) |

| Carbonyldiimidazole |

| Azide |

| Alkyne |

| Biotin |

| Piperidine |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Methanol (MeOH) |

| Triisopropylsilane (TIPS) |

| Phenol |

| Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) |

| N,N'-Diisopropylethylamine (DIPEA) |

| Rink amide resin |

| Wang resin |

Chemo-Enzymatic Strategies for Incorporating Non-Canonical Amino Acids into Peptide Sequences

The integration of non-canonical amino acids (ncAAs) into peptide sequences like this compound offers a powerful avenue for tailoring their biochemical and biophysical properties. Chemo-enzymatic strategies, which synergistically combine the precision of enzymatic catalysis with the versatility of chemical synthesis, provide a sophisticated toolkit for this purpose. These methods enable the site-specific insertion of amino acids beyond the canonical 20, introducing novel functionalities for advanced research and application. frontiersin.orgnih.gov

The core principle of these strategies involves using enzymes to perform specific bond-forming or bond-breaking reactions on a chemically synthesized or modified peptide backbone. nih.govnih.gov This approach overcomes many limitations of purely chemical or biological methods. For instance, enzymes operate under mild, aqueous conditions with high regio- and stereoselectivity, which is often difficult to achieve through traditional organic synthesis. nih.gov

One primary chemo-enzymatic method is the use of peptide ligases. Enzymes such as sortase A and subtiligase variants can recognize specific amino acid motifs and catalyze the formation of a new peptide bond. nih.gov In the context of this compound, a synthetic ncAA could be enzymatically ligated to either the N- or C-terminus of the tripeptide. For example, a modified subtiligase could be used to couple an ncAA-ester to the N-terminal glycine of a pre-synthesized Tyr-Ala dipeptide, or to the C-terminal alanine of Gly-Tyr. The efficiency of this ligation often depends on the enzyme's substrate specificity, which can be engineered to recognize different sequences. nih.govyoutube.com

A more advanced and highly specific technique for ncAA incorporation is the genetic code expansion methodology. nih.govmdpi.com This powerful in vitro or in vivo strategy relies on an engineered "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov This pair functions independently of the host cell's own translational machinery. The process involves replacing the codon for one of the amino acids in the sequence (e.g., the tyrosine codon in the mRNA sequence for Gly-Tyr-Ala) with a nonsense or "stop" codon, such as the amber stop codon (TAG). nih.govresearchgate.net The engineered tRNA is designed to recognize this stop codon, and its cognate synthetase specifically charges it with the desired ncAA. When the ribosome encounters the stop codon during protein synthesis, the ncAA-loaded tRNA inserts the unnatural residue at that specific site, creating a modified peptide. mdpi.comnih.gov

The range of ncAAs that can be incorporated is vast, each capable of imparting unique properties. For instance, incorporating a photo-crosslinkable amino acid like p-benzoyl-L-phenylalanine would allow the resulting peptide to form covalent bonds with interacting proteins upon UV irradiation, which is invaluable for studying peptide-receptor interactions. frontiersin.org The introduction of fluorinated tyrosine analogs can enhance protein stability or alter binding affinities. nih.gov Other ncAAs can introduce reactive handles for "click chemistry," enabling the attachment of fluorescent dyes, imaging agents, or drug molecules. wikipedia.org

The application of these chemo-enzymatic strategies to a simple tripeptide like this compound demonstrates their potential for creating highly tailored biomolecules. By precisely altering the peptide's composition at the atomic level, researchers can systematically probe structure-function relationships and develop novel peptide-based tools and therapeutics.

Table 1: Potential Chemo-Enzymatic Strategies for Modifying this compound

| Strategy | Key Enzyme/System | Potential Modification Site on Gly-Tyr-Ala | Example of ncAA to Incorporate | Resulting Functionality |

|---|---|---|---|---|

| Enzymatic Peptide Ligation | Subtilisin Ligase Variants (e.g., Peptiligase) | C-terminus (Alanine) or N-terminus (Glycine) | Azido-lysine | Introduction of a bioorthogonal handle for click chemistry. |

| Sortase-Mediated Ligation | Engineered Sortase A | C-terminus (Alanine) if a recognition motif (e.g., LPXTG) is appended | Propargyl-glycine | Site-specific labeling with fluorescent probes or other molecules. |

| Genetic Code Expansion | Orthogonal M. jannaschii TyrRS/tRNA pair | Tyrosine residue | p-benzoyl-L-phenylalanine (pBpA) | Photo-activated crosslinking to identify binding partners. frontiersin.org |

| Genetic Code Expansion | Orthogonal aaRS/tRNA pair | Glycine or Alanine residue | O-propargyl-tyrosine (OpgY) | Introduction of an alkyne group for subsequent chemical modification. researchgate.net |

| Transaminase-Mediated Modification | Engineered Transaminase | Tyrosine residue | Conversion to L-DOPA | Introduction of a catechol group for adhesion or further functionalization. nih.gov |

Table 2: Examples of Non-Canonical Amino Acids (ncAAs) and Their Potential Applications in a Modified Gly-Tyr-Ala Peptide

| Non-Canonical Amino Acid (ncAA) | Key Structural Feature | Potential Application/Functionality |

|---|---|---|

| p-benzoyl-L-phenylalanine (pBpA) | Benzophenone group | Photo-inducible covalent crosslinking to interacting molecules. frontiersin.org |

| O-propargyl-tyrosine (OpgY) | Terminal alkyne group | Bioorthogonal handle for copper-catalyzed or strain-promoted "click" reactions. researchgate.net |

| Azido-lysine | Azide group | Bioorthogonal handle for Staudinger ligation or "click" reactions. |

| L-3,4-dihydroxyphenylalanine (L-DOPA) | Catechol group | Enhanced adhesive properties; can be used for surface conjugation or as a redox-active moiety. nih.gov |

| Fluorinated Tyrosines (e.g., 3-fluoro-L-tyrosine) | Fluorine atom on the phenyl ring | Modulates electronic properties, potentially enhancing protein stability and altering binding interactions. nih.gov |

Conformational Analysis and Dynamic Behavior of Glycyl Tyrosyl Alanine

Spectroscopic Characterization of Tripeptide Conformations

Spectroscopic methods are instrumental in elucidating the conformational preferences and dynamic behavior of peptides in various states.

Advanced Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. For Glycyl-tyrosyl-alanine, these techniques offer insights into the peptide backbone conformation and the environment of the amino acid side chains.

Key vibrational bands, such as the Amide I (primarily C=O stretching, ~1600-1700 cm⁻¹), Amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹), and Amide III (a complex mix of vibrations, ~1200-1300 cm⁻¹), are sensitive to the secondary structure of the peptide backbone. For instance, shifts in the Amide I band can help distinguish between different conformations like β-turns or extended structures. spectroscopyonline.com

Raman spectroscopy is particularly useful for probing the aromatic side chain of the tyrosine residue. researchgate.net The tyrosine ring exhibits characteristic Raman bands, including a Fermi resonance doublet around 830 and 850 cm⁻¹, whose intensity ratio is a known indicator of the hydrogen-bonding state of the phenolic hydroxyl group. spectroscopyonline.com Another doublet for tryptophan, a similar aromatic amino acid, between 1340-1360 cm⁻¹, indicates whether the side group is in a hydrophobic or hydrophilic environment, a principle that can be extended to tyrosine. spectroscopyonline.com The analysis of these bands in this compound can reveal details about the local environment and intermolecular interactions involving the tyrosine side chain.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to achieve precise vibrational mode assignments for complex molecules like tripeptides. researchgate.netnih.gov

Table 1: Key Vibrational Regions in the Spectroscopy of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| Amide I | 1600-1700 | Peptide backbone conformation (C=O stretch) |

| Amide II | 1500-1600 | Peptide backbone conformation (N-H bend, C-N stretch) |

| Amide III | 1200-1300 | Complex backbone and side-chain vibrations |

| Tyrosine Ring Modes | 830-850 (doublet) | Hydrogen bonding of the phenolic hydroxyl group |

| C-H Stretching | 2850-3100 | Aliphatic and aromatic C-H group vibrations |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, 1H, 13C, and 15N NMR experiments can provide a wealth of information.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can indicate the presence of specific secondary structure elements.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). Observing specific NOEs, for instance between the amide proton of one residue and protons of a neighboring residue, can help define the peptide's conformation. nih.gov For example, NOESY experiments on similar peptides have revealed close NH-NH contacts indicative of bend structures. nih.gov

J-Coupling Constants (³J): Three-bond scalar coupling constants, particularly ³J(HNHα), are related to the dihedral angle φ via the Karplus equation. Measuring these coupling constants can provide quantitative constraints on the backbone conformation.

Studies on related peptides show that the conformational ensembles can be influenced by the charge state of the termini. acs.org For this compound, NMR studies would likely be conducted as a function of pH to understand the conformational changes associated with the protonation states of the N-terminal amino group and the C-terminal carboxyl group.

Electronic Spectroscopy for Investigating Aromatic Residue Dynamics (Tyrosine)

Electronic spectroscopy, particularly absorption and fluorescence spectroscopy, can selectively probe the tyrosine residue in this compound. The aromatic side chain of tyrosine acts as a natural chromophore.

UV-Visible Absorption: Tyrosine exhibits a characteristic absorption maximum around 275-280 nm. atlantis-press.com The position and intensity of this peak can be sensitive to the local environment, such as the polarity and the presence of nearby interacting groups.

Fluorescence Spectroscopy: Tyrosine is intrinsically fluorescent, with an emission maximum typically around 304 nm when excited at approximately 275 nm. atlantis-press.com The quantum yield and the exact emission wavelength of the tyrosine fluorescence are highly dependent on its environment. For example, when a tyrosine residue is buried in a hydrophobic environment within a folded protein, its fluorescence intensity can increase significantly. nih.gov Quenching experiments, where the decrease in fluorescence intensity upon addition of a quenching agent is measured, can provide information about the accessibility of the tyrosine residue to the solvent. nih.gov Therefore, fluorescence studies on this compound can reveal details about the conformation around the tyrosine side chain and its interactions with the rest of the peptide and the solvent.

Crystallographic and Solid-State Structural Elucidation

X-ray diffraction techniques provide precise atomic-level information about the structure of molecules in the solid state.

Single Crystal X-Ray Diffraction for Atomic Resolution Structural Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules. The crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate has been determined, providing a detailed snapshot of its conformation in the solid state. nih.gov

Table 2: Crystallographic Data for Glycyl-L-tyrosyl-L-alanine Dihydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉N₃O₄·2H₂O |

| Molecular Weight | 345.36 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 4.810 |

| b (Å) | 11.400 |

| c (Å) | 30.162 |

| Volume (ų) | 1653.8 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 199 |

Table 3: Principal Backbone Torsion Angles (Degrees) for Glycyl-L-tyrosyl-L-alanine Dihydrate nih.gov

| Angle | Value |

| ψ₁ (Gly) | 175 |

| ω₂ (Gly-Tyr) | 173 |

| φ₂ (Tyr) | -119 |

| ψ₂ (Tyr) | 120 |

| ω₃ (Tyr-Ala) | 172 |

| φ₃ (Ala) | -73 |

Powder Diffraction and Polymorphism Studies in Peptide Systems

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline form of a material. While single crystal diffraction provides the structure of one specific crystal form, PXRD can be used to analyze bulk crystalline material, identify different crystalline phases (polymorphs), and assess sample purity.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in peptides. pnas.orgrsc.orgrsc.org Different polymorphs can have distinct conformations and intermolecular interactions, leading to different physical properties. The conformation of a peptide can be highly sensitive to its environment, such as the solvent used for crystallization. rsc.org For instance, studies on other small peptides have shown that they can adopt different conformations and packing arrangements depending on the crystallization conditions. mdpi.com

While specific polymorphism studies on this compound are not extensively reported, it is conceivable that this tripeptide could crystallize in different forms (e.g., anhydrous vs. hydrated forms, or different packing arrangements). PXRD would be the primary technique to identify and distinguish between such potential polymorphs. Each polymorph would produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form.

Computational Approaches to this compound Conformational Space

Computational methods are indispensable for navigating the vast conformational space of peptides. These techniques provide insights into the molecule's dynamic behavior, electronic structure, and the stability of its various forms, including radical species.

Molecular Dynamics Simulations for Exploring Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for observing the time-evolution of a peptide's structure, revealing its dynamic behavior and the profound influence of the surrounding solvent. nih.govnih.gov

Detailed Research Findings:

MD simulations of peptides like this compound reveal that their conformational profile is a delicate balance between intramolecular interactions and interactions with the solvent. nih.gov The solvent can significantly alter the stability of different conformations. nih.gov For instance, studies on similar peptides have shown that in different solvents such as chloroform, methanol, dimethyl sulfoxide, and water, the populations of major conformations like C7eq, C5, polyproline II (PII), and α-helix (αR) vary considerably. nih.gov

Water, as a biological solvent, plays a critical role in determining and stabilizing specific conformations of glycyl residues. nih.gov Analysis of protein structures has shown that water molecules can form hydrogen bonds with glycyl residues, influencing their preferred (φ,ψ) angles. nih.gov This interaction is crucial as it can explain deviations from expected symmetries in the Ramachandran plot for glycine (B1666218). nih.gov For this compound, this implies that the flexibility of the N-terminal glycine is significantly modulated by its hydration shell.

Simulations have also been employed to study the conformational changes in larger systems containing similar amino acid sequences, such as the Glycyl-tRNA synthetase (GlyRS). mdpi.com In these studies, MD simulations have shown that ligands can induce conformational changes in the enzyme, and the stability of these complexes can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone over simulation time. mdpi.com For example, simulations of GlyRS complexes have shown that the system can reach equilibrium after a certain period, with minimal fluctuations in most amino acid residues, indicating the formation of a stable complex. mdpi.com

The following table summarizes the key aspects of MD simulations in studying peptide conformations:

| Simulation Aspect | Key Findings |

| Solvent Effects | The type of solvent significantly alters the population of different peptide conformations. nih.gov |

| Hydration of Glycine | Water molecules play a key role in stabilizing specific conformations of glycyl residues through hydrogen bonding. nih.gov |

| Conformational Stability | RMSD and RMSF analyses from MD simulations can quantify the stability of peptide conformations and their complexes. mdpi.com |

| Dynamic Behavior | MD simulations provide a time-resolved view of the peptide's conformational transitions and flexibility. nih.govnih.gov |

Ab Initio and Density Functional Theory Calculations for Electronic Structure and Conformational Stability

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a detailed understanding of the electronic structure and conformational stability of molecules like this compound. cdnsciencepub.comnih.gov

Detailed Research Findings:

Ab initio calculations have been instrumental in determining the bond dissociation energies (BDE) of amino acid residues within peptides. For the glycyl residue, these calculations have shown that the α-C-H bond is significantly weakened by the presence of both an electron-donating -NH group and an electron-withdrawing -CO group, a phenomenon known as the captodative effect. cdnsciencepub.com High-level ab initio methods, such as G2(MP2), have been used to predict the α-C-H BDE for a glycyl residue in a protein to be approximately 348 kJ mol⁻¹. cdnsciencepub.com This information is crucial for understanding the susceptibility of the peptide backbone to oxidative damage. cdnsciencepub.comcdnsciencepub.com

DFT calculations have been widely applied to study the structure and hyperfine properties of tyrosyl radicals, which can be formed from the tyrosine residue in this compound. nih.gov These calculations help in confirming the neutral state of tyrosyl radicals in proteins and understanding the effect of the local environment, such as hydrogen bonding to the phenoxyl oxygen, on the spin density distribution. nih.gov For instance, hydrogen bonding has been shown to decrease the spin density on the oxygen atom and increase it on the C4 position of the aromatic ring. nih.gov DFT has also been used to determine the rotational angle of the α-carbon out of the plane of the ring in tyrosyl radicals in various proteins. nih.gov

Furthermore, DFT calculations, in conjunction with experimental techniques like double resonance spectroscopy, have been used to investigate the conformational landscape of tyrosine-containing peptides in the gas phase. nih.gov Such studies on tyrosyl-glycine (YG) and tyrosyl-glycyl-glycine (YGG) have revealed that the number of stable conformers decreases as the peptide chain length increases, despite the growing number of degrees of freedom. nih.gov This suggests a funneling of conformations towards more stable structures.

The table below presents a summary of the applications of ab initio and DFT methods in peptide studies:

| Computational Method | Application | Key Findings |

| Ab Initio (G2(MP2)) | Calculation of bond dissociation energies. cdnsciencepub.com | The α-C-H bond of a glycyl residue is weakened by the captodative effect, with a predicted BDE of ~348 kJ mol⁻¹. cdnsciencepub.com |

| Density Functional Theory (DFT) | Study of tyrosyl radical structure and properties. nih.gov | Confirms the neutral state of tyrosyl radicals in proteins and reveals the influence of hydrogen bonding on spin density. nih.gov |

| DFT with Spectroscopy | Investigation of gas-phase peptide conformations. nih.gov | The number of stable conformers of tyrosine-containing peptides decreases with increasing chain length. nih.gov |

Free Energy Surface Mapping and Advanced Conformational Sampling Techniques

To overcome the limitations of standard MD simulations in exploring the entire conformational space, advanced techniques like metadynamics are used to map the free energy surface (FES) of peptides. researchgate.net

Detailed Research Findings:

Metadynamics, often combined with methods like replica-exchange, can effectively explore the conformational landscape and calculate the relative free energies of different conformations. arxiv.org This approach has been successfully applied to tripeptides to explore their FES. researchgate.net For example, a study on glycyl-phenylalanyl-alanine (GFA) utilized MD simulations with a tight-binding DFT-D method and metadynamics to map its FES. researchgate.net This allowed for the classification of minima based on backbone conformation and the presence of intramolecular hydrogen bonds. researchgate.net

Enhanced sampling techniques are crucial for studying conformational transitions in biomolecules, which can be slow on the timescale of conventional MD simulations. arxiv.org Replica Exchange with Collective-Variable Tempering is one such method that integrates metadynamics into a Hamiltonian replica-exchange scheme. arxiv.org By building a ladder of replicas with varying strengths of a bias potential, this technique significantly reduces the free-energy barriers of individual collective variables, allowing for more efficient conformational sampling. arxiv.org

The combination of experimental results with FES mapping from computational studies provides a powerful approach to validate and interpret the observed structures. In the case of GFA, the most stable minima found on the FES corresponded to the experimentally observed structures. researchgate.net

Quantum Chemical Characterization of Radical Species and Their Stability within Peptide Contexts

The tyrosine residue in this compound can form a radical species, and quantum chemical methods are essential for characterizing its structure, stability, and reactivity. acs.orgnih.gov

Detailed Research Findings:

Tyrosyl radicals are known to be short-lived in solution but can be remarkably stable within the microenvironment of a protein or a structured peptide assembly. acs.orgnih.gov Quantum chemical calculations, particularly DFT, have been used to model these radicals and understand the factors contributing to their stability. nih.govacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with DFT calculations, is a powerful tool for studying the electronic structure of tyrosyl radicals. rutgers.edu Studies on dipeptides have shown that a neutral tyrosyl radical can be generated by photolysis, and its electronic structure can be perturbed by interactions with neighboring functional groups, such as the amino terminus or the amide bond. rutgers.edu These interactions can be detected as changes in the vibrational spectrum and are supported by DFT calculations showing delocalization of spin density. rutgers.edu

The stability of tyrosyl radicals can be influenced by several factors, including the presence of nearby residues and the interface with other materials. Research on tyrosine-containing oligopeptides grafted onto SiO₂ nanoparticles has shown that the lifetime of the tyrosyl radical can be significantly enhanced. nih.gov This stabilization is correlated with a lowering of the reduction potential (E₁/₂) of the radical. nih.gov The presence of a nearby histidine residue, the length of the peptide, and the interaction with the silica (B1680970) nanomatrix were all found to contribute to this enhanced stability. nih.gov

Furthermore, the formation and stability of glycyl radicals, which are a class of protein-based radicals, have been studied extensively. nih.gov While not directly involving the tyrosine or alanine (B10760859) of this compound, the principles of radical stabilization are relevant. Glycyl radical enzymes utilize a post-translationally installed glycyl radical to initiate catalysis. nih.gov The stability of these radicals is crucial for their biological function. nih.gov

The table below summarizes key findings related to the quantum chemical characterization of radical species in peptides:

| Radical Species | Key Findings |

| Tyrosyl Radical | Stability is greatly enhanced within a structured peptide environment compared to in solution. acs.orgnih.gov |

| Tyrosyl Radical | The local microenvironment, including neighboring residues like histidine and interactions with surfaces, can significantly increase radical lifetime and lower its reduction potential. nih.gov |

| Tyrosyl Radical | DFT calculations reveal that interactions with adjacent functional groups can perturb the electronic structure and spin density distribution of the radical. rutgers.edu |

| Glycyl Radical | Serves as a model for stable protein-based radicals, highlighting the importance of the protein scaffold in stabilizing reactive species. nih.gov |

Biochemical Interactions of Glycyl Tyrosyl Alanine As a Substrate and Ligand

Enzymatic Hydrolysis and Specificity Investigations

The cleavage of peptide bonds by enzymes is a cornerstone of protein metabolism. Tripeptides like Gly-Tyr-Ala serve as substrates for various peptidases, and studying their hydrolysis provides insight into enzyme specificity, kinetics, and mechanism.

Identification and Characterization of Peptide Hydrolases Acting on Glycyl-tyrosyl-alanine and Analogs

Peptide hydrolases (peptidases) are a broad class of enzymes responsible for the cleavage of peptide bonds. The hydrolysis of tripeptides can be catalyzed by several types of peptidases, including aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which remove the C-terminal residue.

While specific studies exhaustively detailing the hydrolysis of Gly-Tyr-Ala are not abundant, research on analogous peptides provides a strong basis for understanding its enzymatic degradation. For instance, the mucosa of the mammalian small intestine is rich in peptide hydrolases capable of breaking down small peptides. jci.org Studies on tripeptidases from bacterial sources, such as Lactococcus lactis and Lactobacillus sake, have demonstrated broad substrate specificity, with a capacity to hydrolyze various tripeptides. dss.go.thtandfonline.com A tripeptidase from Lactococcus lactis was shown to have catalytic activity against Gly-Ala-Tyr (GAY), a closely related peptide, indicating that Gly-Tyr-Ala is a likely substrate for such enzymes. tandfonline.com

Carboxypeptidase A (CPA), a well-characterized zinc-containing metalloexopeptidase from the pancreas, shows a preference for hydrolyzing peptide bonds at the C-terminus of residues with aromatic or bulky aliphatic side chains. wikipedia.orginflibnet.ac.in Given this specificity, CPA would be expected to act on Gly-Tyr-Ala by cleaving the bond between tyrosine and alanine (B10760859). Extensive research has been conducted on the interaction of CPA with the dipeptide Glycyl-L-tyrosine, which serves as an inhibitor and a slow substrate, providing a detailed model for how the tyrosine side chain fits into the enzyme's hydrophobic pocket and interacts with key residues like Tyr-248 and Arg-145. utoronto.calibretexts.org This interaction correctly positions the scissile peptide bond for hydrolysis.

Kinetic and Mechanistic Studies of Enzyme-Tripeptide Interactions

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to substrate concentration via the parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, representing catalytic efficiency).

Kinetic studies on a tripeptidase from Lactobacillus sake showed Km values in the millimolar range for various tripeptides, such as 1.1 mM for Phe-Gly-Gly, indicating moderate affinity. dss.go.th For the tripeptidase from Lactococcus lactis, kinetic analysis was performed on several substrates, including Gly-Ala-Tyr, revealing how amino acid substitutions influence catalytic efficiency (kcat). tandfonline.com These studies underscore that the sequence of the tripeptide significantly impacts how it is recognized and processed by the enzyme.

The catalytic mechanism of metallopeptidases like Carboxypeptidase A involves the central zinc ion. Two primary mechanisms have been proposed: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway. wikipedia.orgebi.ac.uk In the promoted-water mechanism, the zinc ion coordinates a water molecule, lowering its pKa and activating it to act as a nucleophile. inflibnet.ac.in This activated water molecule, assisted by a general base catalyst like Glu-270, attacks the carbonyl carbon of the peptide bond targeted for cleavage. inflibnet.ac.inlibretexts.orgebi.ac.uk The interaction between the substrate's C-terminal carboxylate and a positively charged residue like Arg-145, and the seating of the aromatic side chain (tyrosine) in a hydrophobic pocket, are crucial for orienting the substrate correctly for catalysis. utoronto.calibretexts.org

Analysis of Tripeptide Sequence Influence on Enzyme Recognition and Catalytic Efficiency (e.g., in Glycyl Radical Enzymes)

The sequence of a peptide substrate is a critical determinant of its interaction with an enzyme. This is particularly evident in the highly specific family of glycyl radical enzymes (GREs). GREs are typically involved in anaerobic metabolism and catalyze chemically challenging reactions by utilizing a stable glycyl radical on their own polypeptide backbone. nih.govresearchgate.net This radical is generated by a partner activating enzyme (a member of the radical SAM superfamily) and serves as a resting state cofactor. nih.govnih.gov In the catalytic cycle, the glycyl radical abstracts a hydrogen atom from a conserved cysteine residue, which then initiates the substrate reaction. nih.govnih.gov

The region surrounding the radical-forming glycine (B1666218) is often a peptide loop that must adopt a specific conformation to bind to the activating enzyme. acs.orgnih.gov Therefore, the amino acid sequence of this loop profoundly influences recognition and catalytic efficiency. Studies on pyruvate (B1213749) formate-lyase (PFL), a prototypical GRE, have explored the effect of substituting the key glycine residue with alanine. acs.orgnih.gov

Recent groundbreaking research has revealed that the GRE family is more diverse than previously understood. Hundreds of homologs have been identified that naturally contain alanine, serine, or threonine in place of the catalytic glycine. nih.govacs.orgnih.govresearchgate.net These have been termed Aminoacyl Radical Enzymes (AAREs). Experimental evidence confirms that these enzymes can form stable α-carbon radicals on alanine, serine, or threonine residues, expanding the known repertoire of radical-based chemistry in biology. nih.govacs.org This discovery challenges the long-held belief that only glycine could serve this radical-cofactor role and highlights that sequences analogous to Gly-Tyr-Ala can be central to the function of these radical enzymes. The substitution of glycine with alanine does not necessarily impair function; in some cases, the resulting alanyl radical is even more stable, suggesting that evolutionary pressure for glycine may be based on the conformational accessibility of the peptide loop rather than solely on radical stability. acs.orgnih.gov

| Feature | Glycine-Containing Peptide Loop (in GREs) | Alanine-Containing Peptide Loop (in AAREs/Mutants) | Reference |

|---|---|---|---|

| Radical Formation | Forms a stable α-carbon glycyl radical, the hallmark of the GRE family. | Can form a stable α-carbon alanyl radical. Naturally occurring AAREs with alanine have been discovered. | nih.govacs.org |

| Binding to Activase | Conformation of the peptide loop is critical for binding to the activating enzyme. | (R)-alanine substitutions can bind effectively, whereas (S)-alanine binding can be unstable. Conformational accessibility is key. | acs.org |

| Radical Stability | The glycyl radical is highly stable under anaerobic conditions. | The alanyl radical can be more stable than the glycyl radical, suggesting stability is not the only evolutionary driver for glycine preference. | acs.orgnih.gov |

| Enzyme Function | Serves as the catalytic radical initiator in a wide range of anaerobic metabolic pathways. | Substitution of glycine for alanine in the radical domain of PflB did not significantly impair its function in anaerobic pyruvate catabolism. | asm.org |

Metal-Peptide Complexation and Coordination Chemistry of this compound

The amide and terminal functional groups of peptides, along with certain amino acid side chains, are excellent donors for metal ions, leading to the formation of stable metal-peptide complexes. The study of these complexes is vital for understanding the biological roles of metals and for the development of new therapeutic and diagnostic agents. nih.gov

Investigation of Coordination Modes and Binding Affinities with Metal Ions

Gly-Tyr-Ala offers several potential coordination sites for metal ions: the N-terminal amino group (-NH2), the C-terminal carboxylate group (-COO⁻), the two peptide amide nitrogens, the peptide carbonyl oxygens, and the phenolic hydroxyl group of the tyrosine side chain.

Studies on copper(II) complexes with various tripeptides show that the coordination mode is highly dependent on pH. rsc.orgmdpi.com At low pH, coordination typically involves the N-terminal amino group and the first peptide carbonyl oxygen. As the pH increases, the amide protons can be displaced, allowing the deprotonated amide nitrogens to coordinate to the metal ion. This results in a very stable chelate structure. For a Cu(II) complex with a simple tripeptide like Gly-Gly-Gly (GGG), the metal ion is coordinated by the N-terminus amino group, two deprotonated amide nitrogens, and a carbonyl group, forming a square planar geometry. rsc.org The presence of a histidine residue, with its imidazole (B134444) side chain, can alter this coordination, sometimes blocking sites that would otherwise be available. rsc.org Similarly, the phenolic hydroxyl group of tyrosine in Gly-Tyr-Ala could potentially participate in coordination, particularly in binuclear complexes. psu.edu

| Peptide/Amino Acid | Metal Ion | Proposed Coordination Sites | Reference |

|---|---|---|---|

| Glycyl-L-tyrosine (dipeptide) | Pd(II) | Coordination to a second ligand (GMP) is influenced by the aromatic tyrosine ring. | psu.edu |

| Tyrosyl-glycine (dipeptide) | Cu(II) | Forms a binuclear complex involving the phenolate (B1203915) oxygen at high pH. | psu.edu |

| Gly-Gly-Gly (tripeptide) | Cu(II) | N-terminal amino group, two deprotonated amide nitrogens, one carbonyl oxygen. | rsc.org |

| Glycylalanine (B8899) (dipeptide) | Au(III) | -NH2, N-amide, and -CO2 groups. | researchgate.net |

| His-Gly-His (tripeptide) | Cu(I) | Intermolecular coordination via imidazole nitrogens. | nih.gov |

Structural and Spectroscopic Characterization of Metal-Tripeptide Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the structure of metal-peptide complexes. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D ¹H NMR) is a powerful tool for determining the solution structure of diamagnetic complexes (e.g., with Zn(II), Cu(I), Au(III)). researchgate.netnih.govmdpi.com It can identify which specific atoms on the peptide are involved in binding the metal ion by observing changes in chemical shifts upon complexation. nih.gov For paramagnetic complexes, such as those with Cu(II), NMR can still be used, but the signals of protons near the metal center are often broadened significantly, which itself provides information about the binding site. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to observe changes in the vibrational frequencies of functional groups (e.g., C=O of the amide and carboxylate) upon metal coordination. researchgate.netunibas.it Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the stoichiometry of the complex (the metal-to-ligand ratio). researchgate.netrsc.org UV-Visible spectrophotometry provides information about the electronic environment of the metal ion and the geometry of the complex, particularly for transition metals like copper. unibas.it Finally, X-ray crystallography can provide definitive, atomic-level structural information, although obtaining suitable crystals of small, flexible peptide complexes can be challenging. nih.gov

Theoretical Modeling of Metal-Ligand Interactions and Chelation Sites

Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the coordination chemistry of peptides like this compound with metal ions. While direct computational studies on this compound are not extensively published, valuable inferences can be drawn from research on analogous peptides, such as Arginine-Tyrosine-Glycine (RYG) and various glycyl-alanine peptides. acs.orgresearchgate.net These models help predict the primary sites of metal chelation and the stability of the resulting complexes.

The potential chelation sites in this compound include the N-terminal amino group, the amide nitrogen atoms of the peptide bonds, the carboxylate C-terminus, and the phenolic hydroxyl group of the tyrosine residue. The preferred binding mode is influenced by the specific metal ion and the surrounding chemical environment. For instance, studies on ternary complexes involving Cu(II), Co(III), and Fe(III) with an RYG peptide revealed competitive binding among the carboxylate, phenolate, and guanidine (B92328) groups. acs.org DFT calculations showed that for a [Co(III)(salen)RYG]⁺ complex, the phenolate binding mode was energetically favored over the carboxylate mode by 34.5 kJ mol⁻¹, while a guanidine binding mode was also competitive. acs.org

In the case of Au(III) complexes with glycylalanine and glycylalanylalanine, coordination occurs through the N-terminal amino group (–NH₂), deprotonated amide nitrogens (N⁻amide), and the carboxylate (CO₂⁻) group. researchgate.net This results in stable, near square-planar geometries for the metal center. researchgate.net Theoretical calculations on the interaction of zwitterionic tyrosine with alkali (Na⁺, K⁺) and alkaline earth metal cations (Mg²⁺, Ca²⁺) in an aqueous environment indicate that the metal ions preferentially form salt-bridged structures involving bidentate coordination with the carboxylate group. researchgate.net

These theoretical models are crucial for understanding how this compound might interact with metalloproteins or function in metal-dependent biological processes. The calculations predict coordination geometries and relative stabilities, which are fundamental to the peptide's biological activity and recognition.

Table 1: Calculated Relative Enthalpies of Different Metal-Binding Modes for an Analogous Tripeptide (RYG) Data derived from DFT calculations on [Co(III)(salen)RYG]⁺ complexes. acs.org

| Binding Mode | Functional Group Involved | Relative Enthalpy (kJ mol⁻¹) |

| Phenolate | Tyrosine hydroxyl group | 0 (Reference) |

| Guanidine | Arginine side chain | +5.2 |

| Carboxylate | C-terminal carboxyl group | +34.5 |

Fundamental Interactions with Model Biological Macromolecules

Binding Studies with Purified Proteins and Receptor Mimics

The interaction of this compound with proteins is often studied in the context of its constituent amino acids and their roles in enzyme recognition. Aminoacyl-tRNA synthetases (ARS) are a key class of enzymes where such interactions are critical. zymedi.com These enzymes catalyze the attachment of a specific amino acid to its cognate tRNA, a fundamental step in protein synthesis. zymedi.com The catalytic domains of ARS enzymes possess highly specific binding pockets for their target amino acids.

Detailed structural information comes from studies on Glycyl-tRNA synthetase (GlyRS). Crystal structures of Mycobacterium GlyRS complexed with ligands like glycyl-sulfamoyladenosine (glycyl-AMS) reveal the precise interactions that recognize the "glycyl-" moiety. nih.gov In this structure, the ligand's glycyl portion is recognized, and the sulfamoyl group coordinates with a divalent metal ion and the guanidinium (B1211019) group of a key arginine residue (Arg197). nih.gov The binding of the glycyl moiety also induces conformational changes, stabilizing the enzyme's active site lid and ordering loops that are critical for tRNA binding. nih.gov

Experimental binding studies can be performed using techniques like Bio-Layer Interferometry, which has been used to measure the interaction of various small molecules with purified His-tagged human GlyRS. mdpi.com While this compound itself may act as a substrate fragment for certain peptidases, its structural motifs make it a candidate for binding to the active sites of enzymes like tyrosyl-tRNA synthetase (YARS) or GlyRS, potentially acting as a competitive inhibitor. zymedi.comnih.gov The specific recognition depends on the precise architecture of the enzyme's active site, including the motifs that recognize the amino acid side chains and the peptide backbone.

Table 2: Key Interactions in the Ligand-Binding Site of M. tuberculosis Glycyl-tRNA Synthetase (MtbGlyRS) Based on the crystal structure with a glycyl-AMS ligand. nih.gov

| Interacting Ligand Group | Interacting Protein Residue/Component | Type of Interaction |

| Sulfamoyl Group (Oxygens) | Divalent Metal Ion | Ligation/Coordination |

| Sulfamoyl Group (Oxygens) | Arg197 (Guanidinium Group) | Ionic Bonding |

| Sulfamoyl Group (Nitrogen) | Active Site Water Molecule | Hydrogen Bond |

| Ribose Group | Glu284 | Coordination (via associated metal ion) |

| Glycyl Moiety | Catalytic Domain Pocket | Induces conformational change ("lid closure") |

Biophysical Characterization of Interactions with Model Membrane Systems

The interaction of peptides with biological membranes is critical for many cellular processes. The biophysical characterization of this compound's interaction with model membrane systems, such as lipid bilayers and micelles, can be explored through both computational and experimental methods.

Experimentally, various spectroscopic techniques are employed. Fluorescence spectroscopy is particularly useful. The intrinsic fluorescence of the tyrosine residue can be monitored to report on its local environment; a blue shift in its emission spectrum typically indicates a transition from an aqueous to a more hydrophobic environment, such as the interior of a lipid bilayer or detergent micelle. collectionscanada.gc.ca Furthermore, fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which inserts into the hydrophobic core of the membrane, can reveal changes in membrane fluidity and order upon peptide binding. acs.org Leakage assays, using vesicles loaded with a fluorescent dye, can determine if the peptide perturbs the membrane integrity. acs.org

Near-UV Circular Dichroism (CD) spectroscopy can probe the tertiary structure and local environment of the aromatic tyrosine side chain upon interaction with membrane mimetics. collectionscanada.gc.ca The oxidation of the tyrosine residue can also be studied within membrane systems, where it can react with lipid peroxyl radicals, demonstrating a direct chemical cross-talk between the peptide and the lipid environment. researchgate.net

Table 3: Biophysical Techniques for Studying Peptide-Membrane Interactions

| Technique | Model System | Information Obtained |

| Molecular Dynamics (MD) Simulations | POPC, DMPC Bilayers | Atomistic details of binding modes, penetration depth, hydrogen bonding patterns. nih.gov |

| Intrinsic Tyr/Trp Fluorescence | Liposomes, Micelles | Changes in the local environment of aromatic residues (hydrophobicity). collectionscanada.gc.ca |

| Fluorescence Anisotropy (e.g., DPH) | Liposomes (MLVs) | Alterations in membrane fluidity and lipid packing. acs.org |

| Dye Leakage Assays | Liposomes (LUVs) | Assessment of membrane permeabilization and disruption. acs.org |

| Circular Dichroism (CD) Spectroscopy | Liposomes, Micelles | Conformational changes in peptide secondary/tertiary structure upon binding. collectionscanada.gc.ca |

Glycyl Tyrosyl Alanine in Peptidomimetic Design and Bio Inspired Architectures

Tripeptide as a Design Scaffold for Peptidomimetic Development

Glycyl-tyrosyl-alanine is a tripeptide that, like all peptides, is characterized by its specific sequence of amino acid residues linked by peptide bonds. The unique properties of its constituent amino acids—the flexibility of glycine (B1666218), the aromatic and functional side chain of tyrosine, and the simple hydrophobicity of alanine (B10760859)—make it an attractive and elementary scaffold for designing more complex molecules. The crystal structure of Glycyl-L-tyrosyl-L-alanine dihydrate reveals key conformational features that inform its use in design. In its crystalline form, the tripeptide is a zwitterion and adopts a specific three-dimensional shape: an extended conformation through the glycine residue, followed by a sharp, nearly perpendicular bend at the tyrosine residue, and a reverse turn at the C-terminal alanine. nih.gov This defined structure, with its specific torsion angles (ψ1 175°, ω2 173°, φ2 -119°, ψ2 120°, ω3 172°, φ3 -73°), provides a precise starting point for developing peptidomimetics where maintaining or modifying this specific fold is desired. nih.gov

Native peptides like GYA are often limited in therapeutic applications due to their conformational flexibility and susceptibility to degradation by proteases. Peptidomimetic design aims to overcome these limitations by introducing chemical modifications that stabilize a desired conformation and block enzymatic cleavage. nih.govnih.gov

Key principles for enhancing stability and modulating conformation include:

Incorporation of D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-enantiomer can introduce significant resistance to proteases, which are stereospecific for L-amino acids. researchgate.netresearchgate.net This substitution can also induce specific turns or secondary structures in the peptide backbone, thereby constraining its conformation. researchgate.net For instance, substituting L-alanine with D-alanine in the GYA sequence would likely increase its stability in biological systems. researchgate.net

N-methylation: The substitution of the hydrogen atom on a peptide bond's nitrogen with a methyl group (N-methylation) removes the hydrogen bond donor capability of that position. nih.gov This modification can increase metabolic stability by sterically hindering protease access and can also enhance membrane permeability by increasing lipophilicity. nih.govnih.gov

Cyclization: Linking the N- and C-termini of a peptide, or connecting the C-terminus to a side chain, creates a cyclic peptide. nih.gov This strategy dramatically reduces conformational flexibility, which can lock the molecule in its biologically active shape and increase receptor binding affinity. nih.gov Cyclization is also a highly effective method for improving proteolytic resistance. nih.gov

Backbone Modification: Altering the peptide backbone itself, for example by introducing reduced amide bonds or other non-peptidic linkages, directly addresses proteolytic instability. nih.govfrontiersin.org

These strategies can be applied to the GYA scaffold to generate mimics with improved drug-like properties.

| Modification Principle | Effect on GYA Scaffold | Primary Benefit(s) | Reference |

| D-Amino Acid Substitution | e.g., Glycyl-L-tyrosyl-D-alanine | Increases resistance to proteolytic enzymes. | researchgate.net, researchgate.net |

| N-Methylation | e.g., Glycyl-(N-Me)tyrosyl-alanine | Enhances stability and may improve cell permeability. | nih.gov, nih.gov |

| Cyclization | e.g., Cyclo(this compound) | Constrains conformation, increases receptor affinity, and improves stability. | nih.gov |

| Backbone Modification | e.g., GYA with a reduced peptide bond | Prevents cleavage by proteases at the site of modification. | nih.gov, frontiersin.org |

Beyond general principles, specific chemical strategies involving non-standard amino acids and backbone alterations are employed to fine-tune the properties of a peptidomimetic based on the GYA scaffold. The goal is often to retain the essential pharmacophoric elements (the parts of the molecule responsible for its biological activity) while improving its stability and conformational profile. nih.govcore.ac.uk

Non-Standard Amino Acids (nsAAs): These are amino acids not found among the 20 common proteinogenic ones. nih.govlibretexts.org Incorporating nsAAs can introduce novel side chains or conformational constraints.

α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) severely restrict the available conformational space of the peptide backbone, promoting more rigid, often helical, structures. core.ac.uk

β-Amino Acids: These have an additional carbon atom in their backbone, leading to different folding patterns and inherent resistance to standard proteases. nih.gov

Constrained Aromatic Analogs: Replacing tyrosine with a more rigid aromatic amino acid, such as one with a cyclopropyl (B3062369) group, can fix the orientation of the aromatic ring to optimize receptor interactions. nih.gov

Backbone Modifications: These involve replacing the standard amide bond (-CO-NH-) with a more stable isostere.

Reduced Amide Bonds (Pseudopeptides): Replacing the carbonyl group (C=O) of a peptide bond with a methylene (B1212753) group (-CH2-) results in a -CH2-NH- linkage that is not recognized by proteases. frontiersin.org

Peptoids: These are N-substituted glycine oligomers. The side chains are attached to the backbone nitrogen atom rather than the α-carbon, which confers complete resistance to proteolysis while allowing for a high degree of functional group diversity. nih.gov

These advanced modifications allow for the creation of GYA-based peptidomimetics with highly tailored properties.

| Modification Strategy | Example Application to GYA | Primary Outcome | Reference |

| α,α-Disubstituted Amino Acid | Replacing Glycine with Aib (Aib-Tyr-Ala) | Induces local conformational rigidity. | core.ac.uk |

| β-Amino Acid | Replacing Alanine with β-Alanine | Alters backbone structure and increases proteolytic resistance. | nih.gov |

| Reduced Amide Bond | Glycylψ[CH2-NH]Tyrosyl-alanine | Creates a non-cleavable bond between Gly and Tyr. | frontiersin.org |

| Peptoid Residue | Replacing Glycine with N-benzylglycine (a peptoid monomer) | Confers proteolytic immunity and modifies side-chain position. | nih.gov |

Computational Design and Predictive Modeling for Tripeptide-Based Mimics

Computational methods are indispensable tools in the rational design of peptidomimetics based on scaffolds like this compound. These techniques allow researchers to predict how chemical modifications will affect the molecule's structure, stability, and potential interactions with a biological target before undertaking complex chemical synthesis. google.com

When the three-dimensional structure of a target receptor is unknown, computational models can simulate the most probable conformations of the parent peptide, in this case, GYA. google.com Molecular dynamics (MD) simulations can model the peptide's movement and folding over time, providing insight into its conformational landscape. The known crystal structure of GYA serves as an excellent starting point for these simulations. nih.gov

Structure-Activity Relationship Concepts in Peptidomimetic Rational Design

Structure-Activity Relationship (SAR) studies are a cornerstone of rational drug design, providing a systematic framework for understanding how specific chemical features of a molecule contribute to its biological activity. nih.govnih.gov Using this compound as a lead scaffold, a SAR campaign would involve the systematic synthesis and biological testing of a series of analogs where each amino acid position is modified.

The process typically involves:

Alanine Scanning: Each residue in the GYA sequence is individually replaced with alanine (if not already alanine) to determine the importance of its side chain for activity. For GYA, one would synthesize Gly-Ala-Ala and Ala-Tyr-Ala to probe the roles of the glycine and tyrosine residues, respectively. nih.gov

Positional Substitution: Each position is then explored with a variety of other amino acids (D-amino acids, charged, polar, non-polar, aromatic) to map out the chemical properties required for activity at that site. For example, at the tyrosine position, analogs could be made with phenylalanine (to remove the hydroxyl group), tryptophan (to change the aromatic system), or D-tyrosine (to test stereochemistry).

Backbone Modification: The peptide bonds can be systematically modified to assess their role in maintaining the active conformation and to identify sites for improving stability.

A study on the SAR of tripeptides binding to the α-amidating enzyme, for instance, found that the nature of the penultimate amino acid (the tyrosine position in GYA) had a dramatic effect on binding affinity, with aromatic and sulfur-containing residues being highly favorable. nih.gov This kind of data is crucial for guiding the design of more potent mimics. By correlating structural changes with changes in activity, a detailed pharmacophore model can be built, outlining the essential features needed for a GYA-based mimic to be effective.

| Position | Original Residue | Example Modifications for SAR Study | Information Gained |

| 1 | Glycine | Alanine, D-Alanine, Sarcosine (N-methylglycine) | Role of backbone flexibility and N-terminal charge. |

| 2 | Tyrosine | Phenylalanine, D-Tyrosine, Homotyrosine, Tryptophan | Importance of the aromatic ring, hydroxyl group, and stereochemistry for activity. |

| 3 | Alanine | D-Alanine, Leucine, Glycine, β-Alanine | Steric and stereochemical requirements at the C-terminus. |

Advanced Analytical and Spectroscopic Characterization of Glycyl Tyrosyl Alanine

High-Resolution Mass Spectrometry for Tripeptide Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the accurate mass determination and structural elucidation of peptides like Glycyl-tyrosyl-alanine. This technique provides an exact mass measurement, allowing for the determination of the elemental composition with high confidence. The molecular formula for this compound is C14H19N3O5, with a calculated monoisotopic mass of 309.1325 g/mol . medkoo.com Experimental data from HRMS instruments can confirm this mass with a high degree of accuracy.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of peptides. In an MS/MS experiment, the protonated or deprotonated peptide ion (the precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions are then analyzed to reveal the peptide's sequence.

The fragmentation of peptides typically yields b- and y-type ions. B-ions are formed when the charge is retained on the N-terminal fragment, while y-ions result from charge retention on the C-terminal fragment. For this compound (Gly-Tyr-Ala), the expected fragmentation would involve cleavage of the Gly-Tyr and Tyr-Ala peptide bonds.

Analysis of this compound using electrospray ionization (ESI) coupled with tandem mass spectrometry reveals distinct fragmentation patterns depending on the ionization mode.

Positive Ion Mode ([M+H]+): In this mode, the precursor ion has an m/z of approximately 310.139. nih.gov Fragmentation would lead to characteristic b- and y-ions that confirm the G-Y-A sequence. For example, the y1 ion would correspond to protonated Alanine (B10760859), and the b2 ion would correspond to the protonated Gly-Tyr fragment.

Negative Ion Mode ([M-H]-): The precursor ion in this mode has an m/z of approximately 308.125. nih.gov Fragmentation pathways in negative mode can also provide sequence-confirming ions, though they may be different from those observed in positive mode.

The interpretation of these fragmentation patterns is crucial for the unambiguous structural assignment of the tripeptide. unito.it

Table 1: Experimental Tandem Mass Spectrometry Data for this compound nih.gov

Positive Ion Mode ([M+H]+)| Precursor m/z | Instrument Type | Collision Energy | Top 5 Fragment Peaks (m/z) |

|---|---|---|---|

| 310.139 | LC-ESI-QTOF | 35 eV | 136.075, 193.098, 119.050, 221.087, 91.051 |

| Precursor m/z | Instrument Type | Collision Energy | Top 5 Fragment Peaks (m/z) |

|---|

This interactive table provides a summary of experimental MS/MS data, showcasing the key fragments observed under different ionization conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of peptides and amino acids in complex biological matrices such as plasma, cell supernatants, or tissue homogenates. sciex.comnih.gov To quantify this compound, a method would typically involve protein precipitation from the biological sample, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

In an MRM assay, specific precursor-to-product ion transitions for this compound are monitored. This highly selective approach allows for accurate quantification even in the presence of a complex biological matrix. The method's reliability is ensured through validation, assessing parameters such as linearity, accuracy, precision, and recovery. nih.gov While specific studies quantifying this exact tripeptide are not widespread, the methodologies developed for acylated amino acids and other peptides are directly applicable. nih.gov For example, a method for analyzing free amino acids in cell supernatant without derivatization demonstrates the capability of modern LC-MS/MS systems to achieve sensitive and robust quantification. sciex.com

Hyphenated Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for separating this compound from other components in a mixture before its detection and analysis.

Both HPLC and UPLC are powerful techniques for separating peptides. These methods typically employ a reversed-phase column (e.g., C18) where separation is based on the hydrophobicity of the analytes. nih.gov A mobile phase consisting of an aqueous component (often with an acid like formic acid) and an organic component (like acetonitrile) is used. sciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to elute compounds with varying polarities.

UPLC systems use columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. researchgate.net The separation of polar compounds like peptides can be challenging, and alternative approaches such as hydrophilic interaction chromatography (HILIC) may also be employed. helixchrom.com

Table 2: Representative HPLC/UPLC Conditions for Peptide/Amino Acid Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 75 mm, 3.5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | sciex.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sciex.com |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 225 nm or Mass Spectrometry | nih.gov |

| Gradient | Linear gradient from low to high % Mobile Phase B | sciex.com |

This interactive table outlines typical parameters for the chromatographic separation of small peptides and their constituent amino acids.

For unambiguous identification and quantification, HPLC or UPLC systems are frequently coupled to mass spectrometers (LC-MS). As the separated analytes elute from the chromatographic column, they are introduced into the ion source of the mass spectrometer. ESI is the most common ionization technique for this purpose, as it is a soft ionization method suitable for polar and thermally labile molecules like peptides. The mass spectrometer then serves as a highly sensitive and selective detector, capable of providing both mass information and, through tandem MS, structural information. nih.gov

Alternatively, a UV-Vis spectroscopic detector can be used. Peptides absorb UV light due to the presence of the peptide bond (around 210-220 nm) and aromatic side chains, such as the tyrosine residue in this compound (around 280 nm). nih.gov While less selective than mass spectrometry, UV detection is a robust and widely used method for the quantification of known compounds.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Labeling and Metabolic Tracing (Fundamental Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides, NMR can provide detailed information at an atomic level. core.ac.uk However, for larger molecules or for studying peptides in complex biological systems, the signals can be difficult to resolve.

Isotopic labeling is a key strategy to overcome these challenges. In this approach, atoms within the this compound tripeptide are replaced with their stable isotopes, most commonly ¹³C and ¹⁵N. This can be achieved by expressing a larger protein containing this sequence in E. coli grown on media enriched with ¹³C-glucose and ¹⁵N-ammonium salts, or by chemical synthesis using isotopically labeled amino acid precursors. nih.gov

Specific labeling of one or more of the amino acids (Glycine, Tyrosine, or Alanine) can be used to "turn on" NMR signals only at selected sites, which simplifies complex spectra and aids in resonance assignment. core.ac.uknih.gov For instance, providing labeled alanine in a growth medium can lead to its incorporation into the peptide, allowing researchers to specifically probe the environment around the alanine residue. nih.gov

Furthermore, isotopic labeling is fundamental to metabolic tracing studies. nih.gov By providing cells with a ¹³C-labeled substrate like glucose, researchers can use NMR to follow the metabolic pathways that lead to the synthesis of amino acids like alanine and glycine (B1666218). nih.gov This allows for the measurement of metabolic fluxes and provides insight into how cellular metabolism supports the synthesis of peptides and proteins under various physiological conditions.

Prospective Research Directions and Interdisciplinary Applications

Integration of Multi-Omics Data for Comprehensive Peptide Profiling and Pathway Analysis

While specific multi-omics studies centered on Glycyl-tyrosyl-alanine are not yet prevalent in published literature, the integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful hypothetical framework for its comprehensive profiling. Such an approach would enable researchers to move beyond studying the peptide in isolation and instead map its connections within broader biological systems. medkoo.comnih.gov

A key objective would be to identify and quantify this compound in complex biological samples, such as tissues or biofluids, using advanced mass spectrometry-based metabolomics. nih.gov By correlating its abundance with transcriptomic and proteomic data, it may be possible to elucidate the metabolic pathways responsible for its synthesis and degradation. google.com For instance, fluctuations in the levels of enzymes involved in peptide metabolism could be linked to the concentration of this compound, revealing regulatory networks.

Furthermore, integrating these datasets can help generate novel hypotheses about the peptide's function. nih.gov A systems-level analysis might uncover correlations between the presence of this compound and specific cellular states or disease phenotypes, paving the way for its investigation as a potential biomarker. medkoo.com

Table 1: Hypothetical Multi-Omics Integration Strategy for this compound Analysis

| Omics Layer | Analytical Technique | Potential Data Generated | Research Objective |

| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Absolute or relative quantification of this compound | Determine peptide abundance in various biological contexts. |

| Proteomics | Shotgun Proteomics, Targeted Proteomics | Identification and quantification of peptidases, proteases, and synthetases | Identify enzymes involved in the turnover of this compound. |